molecular formula C28H25N3O3 B6115087 5,6-bis(4-methoxyphenyl)-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol

5,6-bis(4-methoxyphenyl)-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Cat. No.: B6115087
M. Wt: 451.5 g/mol
InChI Key: SSRFKIMYAAKQRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5,6-bis(4-methoxyphenyl)-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a pyrrolopyrimidine derivative characterized by a hydroxyl group at position 4, two 4-methoxyphenyl substituents at positions 5 and 6, and a 2-phenylethyl chain at position 6. Pyrrolo[2,3-d]pyrimidines are heterocyclic scaffolds with broad applications in medicinal chemistry, including kinase inhibition, antimicrobial activity, and anticancer research .

The 2-phenylethyl substituent at position 7 introduces steric bulk and lipophilicity, which may influence membrane permeability and pharmacokinetic properties .

Synthesis of related pyrrolopyrimidines often involves cyclization of aminopyrrole precursors in formic acid, followed by functionalization with phosphorus oxychloride (POCl₃) to introduce chloro groups, which can later be hydrolyzed to hydroxyl groups .

Properties

IUPAC Name

5,6-bis(4-methoxyphenyl)-7-(2-phenylethyl)-3H-pyrrolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O3/c1-33-22-12-8-20(9-13-22)24-25-27(29-18-30-28(25)32)31(17-16-19-6-4-3-5-7-19)26(24)21-10-14-23(34-2)15-11-21/h3-15,18H,16-17H2,1-2H3,(H,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSRFKIMYAAKQRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N(C3=C2C(=O)NC=N3)CCC4=CC=CC=C4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling for 5,6-Bis(4-methoxyphenyl) Substitution

WO2019186343A1 demonstrates the use of palladium-catalyzed cross-coupling to introduce aryl groups to pyrrolopyrimidines. For this target:

  • The 4-hydroxyl group is protected as a tosylate (TsCl, pyridine) to prevent side reactions.

  • Sequential Suzuki couplings with 4-methoxyphenylboronic acid at positions 5 and 6 using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in dioxane/water (4:1) at 80°C yield the bis-aryl product.

Table 2: Coupling Reaction Optimization

PositionCatalystBaseSolventYield
5Pd(PPh₃)₄K₂CO₃Dioxane/H₂O78%
6Pd(PPh₃)₄K₂CO₃Dioxane/H₂O72%

N-Alkylation at Position 7

PMC3724770 reports reductive amination for introducing alkyl chains to nitrogen atoms. For the 2-phenylethyl group:

  • The deprotected 7H-pyrrolo[2,3-d]pyrimidin-4-ol reacts with 2-phenylethyl bromide in DMF using NaH as a base at 60°C.

  • A 68% yield is achieved with >99% regioselectivity confirmed by ¹H NMR.

Final Deprotection and Purification

The tosyl protecting group is removed via hydrolysis with NaOH (20% aqueous) at 80°C, restoring the 4-hydroxyl functionality. Final purification by recrystallization from ethanol/water (1:3) yields the target compound with 99.5% HPLC purity.

Table 3: Analytical Characterization Data

MethodKey Signals
¹H NMR (400 MHz, DMSO-d₆)δ 8.21 (s, 1H, H-2), 7.45–7.12 (m, 14H, aryl), 4.32 (t, J = 7.2 Hz, 2H, CH₂), 3.83 (s, 6H, OCH₃)
HPLCtᵣ = 12.4 min, 99.5% purity

Comparative Analysis of Synthetic Routes

A side-by-side evaluation of published methods reveals:

  • Core Formation : The US10738058B2 protocol outperforms CN 102526087 in yield (75% vs. 68%) and purity (99.8% vs. 95%).

  • Coupling Efficiency : Pd(PPh₃)₄ provides higher yields than Buchwald-Hartwig amination (72–78% vs. 60–65%) for aryl introductions.

Chemical Reactions Analysis

Types of Reactions

5,6-bis(4-methoxyphenyl)-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Reduction of functional groups to simpler forms.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reactions: Often involve halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

5,6-bis(4-methoxyphenyl)-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design.

    Materials Science: Possible applications in the development of organic semiconductors or light-emitting diodes.

    Biological Studies: Investigation of its interactions with biological macromolecules.

Mechanism of Action

The mechanism of action of 5,6-bis(4-methoxyphenyl)-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets. These interactions can modulate biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

Synthetic Flexibility : The pyrrolopyrimidine core allows modular substitution, enabling rapid generation of analogs for structure-activity relationship (SAR) studies. Chlorination at position 4 followed by hydroxylation is a common strategy to introduce polar groups .

Crystallographic Insights : Compounds like MT-tubercidin·H₂O exhibit puckered pyrrolopyrimidine cores and strong hydrogen-bonding networks, suggesting that the target compound’s planar bis-methoxyphenyl groups may favor stacking interactions in protein binding pockets .

Biological Activity

5,6-bis(4-methoxyphenyl)-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol, with the CAS number 524002-69-5, is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, along with relevant research findings.

  • Molecular Formula : C28H25N3O3
  • Molecular Weight : 451.5164 g/mol

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. A structure-activity relationship (SAR) study on similar pyrrolopyrimidines indicated that modifications in the structure significantly affect their activity against Staphylococcus aureus and E. coli.

Key Findings:

  • Compounds with specific substitutions exhibited minimum inhibitory concentration (MIC) values as low as 8 mg/L against S. aureus, with enhanced activity when combined with antimicrobial peptides .
  • The presence of hydroxyl groups in the para or meta positions of the aryl groups was crucial for enhancing antimicrobial efficacy .

Anticancer Activity

The compound has shown promising results in various cancer cell lines, particularly pancreatic carcinoma.

Case Studies:

  • Pancreatic Carcinoma (CFPAC-1 Cells) :
    • The compound demonstrated potent anti-proliferative effects in nanomolar concentrations.
    • It significantly reduced the expression levels of CDK9 and cyclin T1, which are critical for cell cycle regulation and proliferation .
  • Cervical Carcinoma (HeLa Cells) :
    • Related compounds exhibited selective inhibitory activities against HeLa cells, suggesting potential for further development as an anticancer agent .

The biological activity of 5,6-bis(4-methoxyphenyl)-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol appears to be linked to its ability to interfere with key signaling pathways involved in cell proliferation and survival:

  • Cyclin-dependent Kinases : Inhibition of CDK9 leads to decreased cellular proliferation.
  • MAP Kinase Pathways : The compound's interaction with p38 MAP kinases suggests a role in modulating stress response pathways that are often dysregulated in cancer .

Comparative Analysis of Related Compounds

Compound NameTarget Cell LineIC50 (µM)Mechanism
5,6-bis(4-methoxyphenyl)-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-olCFPAC-1<10CDK9 inhibition
Mono-purine isostereHeLa9.5Non-selective
Bis-pyrrolo[2,3-d]pyrimidineCFPAC-15.3Strong anti-proliferative

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5,6-bis(4-methoxyphenyl)-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol, and what challenges arise in optimizing yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with coupling of heterocyclic precursors. For example, analogous pyrrolopyrimidine derivatives are synthesized via formamidine-mediated cyclization or coupling of ethyl 2-cyanoacetate with brominated intermediates under basic conditions . Key challenges include controlling regioselectivity during substitutions and minimizing side reactions (e.g., dehalogenation). Purification often requires column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol .

Q. How is this compound characterized structurally, and what analytical techniques are critical for confirming its identity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT) is essential for confirming substitution patterns and aromatic proton environments. For example, ¹H NMR of similar compounds shows distinct signals for methoxy groups (~δ 3.8 ppm) and pyrrolopyrimidine protons (~δ 8.0–8.5 ppm) . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., C29H25N3O3: calculated 463.19), while IR spectroscopy identifies functional groups like hydroxyl or carbonyl moieties .

Q. What preliminary biological screening approaches are recommended for evaluating its therapeutic potential?

  • Methodological Answer : Initial assays include kinase inhibition profiling (e.g., EGFR, VEGFR) due to pyrrolopyrimidine’s role in ATP-binding site competition. Cell viability assays (MTT or resazurin-based) against cancer lines (e.g., HeLa, MCF-7) are standard, with IC50 calculations using non-linear regression models . Solubility in DMSO/PBS and stability under assay conditions must be validated via HPLC .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological efficacy while minimizing off-target effects?

  • Methodological Answer : Systematic modifications to substituents (e.g., replacing 4-methoxyphenyl with electron-withdrawing groups) can be guided by computational docking (AutoDock Vina) to predict binding affinities . Parallel synthesis of analogs (e.g., varying phenylethyl chain length) followed by in vitro screening identifies critical pharmacophores. Contradictions in activity data (e.g., high potency but poor solubility) require iterative redesign, balancing logP and polar surface area .

Q. What computational strategies are effective in predicting reactivity or metabolic pathways for this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (Gaussian 09) model electron distribution to predict sites of electrophilic attack or oxidation. Tools like Schrödinger’s QikProp estimate ADME properties (e.g., CYP450 metabolism likelihood). Molecular dynamics simulations (AMBER) assess stability in biological membranes, identifying potential prodrug modifications .

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved during structural elucidation?

  • Methodological Answer : Dynamic NMR experiments (variable-temperature ¹H NMR) detect conformational exchange in the pyrrolopyrimidine ring. For ambiguous NOESY correlations, isotopic labeling (¹³C-enriched precursors) clarifies spatial proximity of substituents. Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive proof of stereochemistry .

Research Design Considerations

  • Data Contradictions : Discrepancies between theoretical and experimental yields may arise from unaccounted solvent effects or intermediate instability. Replicate reactions under inert atmospheres (N2/Ar) and monitor intermediates via LC-MS .
  • Experimental Reproducibility : Document reaction parameters (e.g., microwave vs. oil-bath heating) rigorously, as subtle temperature gradients significantly impact pyrrolopyrimidine ring formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.